1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with a benzene ring, sequential halogenation reactions can introduce bromine, chlorine, and fluorine atoms at specific positions. The trifluoromethyl group can be introduced using trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and trifluoromethylation processes. These reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve coupling.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogens and trifluoromethyl group make the benzene ring more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks chlorine and fluorine atoms.
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the trifluoromethyl group.
4-Bromobenzotrifluoride: Similar structure but lacks chlorine and fluorine atoms.
Uniqueness
1-Bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of halogen and trifluoromethyl substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-3-1-2-4(10)5(6(3)9)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBYWLYGESLVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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